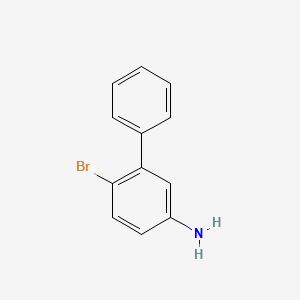

3-Amino-6-bromobiphenyl

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

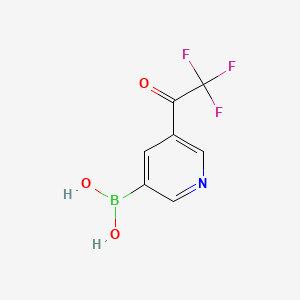

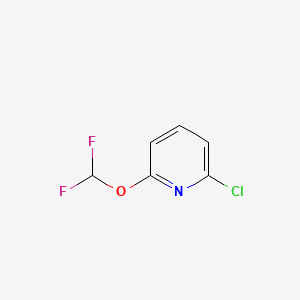

3-Amino-6-bromobiphenyl is a chemical compound with the molecular formula C₁₂H₁₀BrN . It is used as a reactant in the preparation of chloro aryl indolecarboxamide derivatives as inhibitors of human liver glycogen phosphorylase a . It is also used in the synthesis of large and stable colloidal graphene quantum dots with tunable size .

Molecular Structure Analysis

The molecular structure of 3-Amino-6-bromobiphenyl consists of a biphenyl group where one of the hydrogen atoms is replaced by a bromine atom and another hydrogen atom is replaced by an amino group . The exact mass of the molecule is 246.99966 g/mol .Chemical Reactions Analysis

3-Amino-6-bromobiphenyl is used as a reactant in the preparation of chloro aryl indolecarboxamide derivatives . These derivatives are known to inhibit human liver glycogen phosphorylase a . It is also used in the synthesis of large and stable colloidal graphene quantum dots .Applications De Recherche Scientifique

Anticonvulsant Properties

Research into the structural and theoretical analysis of compounds related to "3-Amino-6-bromobiphenyl" has identified potential anticonvulsant properties. For instance, the study of enaminone derivatives, which share structural features with "3-Amino-6-bromobiphenyl," revealed insights into their anticonvulsant activity. X-ray crystallography and ab initio calculations were used to understand the preferred conformation of the molecule responsible for biological activity, highlighting the potential of structurally similar compounds in designing new anticonvulsant agents (Edafiogho et al., 2003).

Synthesis of Novel Compounds

The chemical has been utilized as a precursor in the synthesis of novel organic compounds. Studies have demonstrated its role in creating new benzimidazole derivatives through reactions with primary amines under specific catalysis. These reactions yield compounds with potential applications in various pharmaceutical and chemical industries (Lygin & Meijere, 2009).

Sensor Development

"3-Amino-6-bromobiphenyl" derivatives have been investigated for their sensing properties. For example, the synthesis of boron-dipyrromethene derivatives using a similar structural motif has shown specific chemodosimetric sensor capabilities for detecting metal ions. Such developments underscore the compound's utility in creating sensitive and selective sensors for environmental and analytical applications (Ganapathi et al., 2014).

Antimicrobial Activity

Research into the antimicrobial activity of compounds synthesized from "3-Amino-6-bromobiphenyl" has shown promising results. Novel pyrimidine derivatives, for instance, have demonstrated significant analgesic activity without ulcerogenic effects, indicating their potential as safer analgesic drugs with added antimicrobial benefits (Chaudhary et al., 2012).

Photophysical and Electronic Properties

The compound and its derivatives have been studied for their photophysical and electronic absorption properties. Such research is crucial for developing new materials with specific optical characteristics, potentially useful in electronic devices, optical sensors, and photovoltaics (Prasad et al., 2012).

Propriétés

IUPAC Name |

4-bromo-3-phenylaniline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10BrN/c13-12-7-6-10(14)8-11(12)9-4-2-1-3-5-9/h1-8H,14H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZTUHSJLGKCOSC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(C=CC(=C2)N)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10BrN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70657666 |

Source

|

| Record name | 6-Bromo[1,1'-biphenyl]-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70657666 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.12 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Amino-6-bromobiphenyl | |

CAS RN |

1036750-83-0 |

Source

|

| Record name | 6-Bromo[1,1'-biphenyl]-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70657666 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-Iodo-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B581129.png)

![4,6-Dichloro-3-methylisoxazolo[5,4-d]pyrimidine](/img/structure/B581130.png)

![4-Amino-2-(methylthio)pyrazolo[1,5-a][1,3,5]triazine-8-carbonitrile](/img/structure/B581142.png)

![1-(4-Methoxy-benzyl)-1H-[1,2,3]triazole-4-carbonitrile](/img/structure/B581145.png)

![6-Fluoroimidazo[1,2-a]pyridine-3-carboximidamide](/img/structure/B581148.png)